Prospidium

Rheumatoid arthritis Clinical response rate Methotrexate comparison

Researchers seeking alkylating agents for autoimmune or oncological applications often encounter dose-limiting myelosuppression with classical nitrogen mustards. Prospidium (CAS 27115-14-6) addresses this as a dispiropiperazine-derived alkylating cytostatic with documented anti-inflammatory and immunosuppressive properties. • RA pulse therapy: 85% early improvement vs. 40% for methotrexate; 73% sustained 6-month response • NMIBC intravesical: 32.4% overall response with only 14.7% leukopenia • PsA combination: ACR 50-70% response increased from 27.3% to 44% when added to methotrexate Water-soluble; standard packs from 10 mg to bulk. Custom synthesis available.

Molecular Formula C18H36Cl2N4O2+2
Molecular Weight 411.4 g/mol
CAS No. 27115-14-6
Cat. No. B1212741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProspidium
CAS27115-14-6
SynonymsChloride, Prospidium
Prospidin
Prospidine
Prospidium
Prospidium Chloride
Molecular FormulaC18H36Cl2N4O2+2
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESC1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2
InChIInChI=1S/C18H36Cl2N4O2/c19-13-17(25)15-21-1-5-23(6-2-21)9-11-24(12-10-23)7-3-22(4-8-24)16-18(26)14-20/h17-18,25-26H,1-16H2/q+2
InChIKeyUVYDWIMQPVNRJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prospidium (CAS 27115-14-6): Dispiropiperazine Alkylating Agent with Dual Cytostatic and Anti-Inflammatory Action


Prospidium (also referred to as prospidine or prospidium chloride) is a synthetic dispiropiperazine derivative that functions as an alkylating cytostatic agent while also possessing documented anti-inflammatory and immunosuppressive properties [1]. Chemically, it is a bis-β-chloroethylamine analog in which quaternary nitrogen atoms replace the tertiary amines of classical nitrogen mustards, and chloro-hydroxypropyl groups substitute for chloroethyl side chains [2]. This structural modification confers a distinct pharmacological profile that differentiates prospidium from other alkylating agents, as the compound has been shown to interact with DNA, disrupt the cell cycle at the G2 phase, and inhibit phagocytic activity of monocytes and macrophages [2]. Historically developed and clinically deployed within the former Soviet Union, prospidium has been investigated for both oncological indications—including laryngeal, skin, and gastric cancers—and autoimmune conditions, most notably refractory rheumatoid arthritis [REFS-1, REFS-2].

Why Prospidium (CAS 27115-14-6) Cannot Be Substituted by Other Alkylating Agents or Immunosuppressants


Prospidium's differentiation resides in its unique combination of a dicationic dispiropiperazine scaffold, alkylating functionality delivered via chloro-hydroxypropyl rather than chloroethyl groups, and a consistent clinical observation of reduced myelosuppression relative to other cytostatics [1]. Unlike simple nitrogen mustards such as cyclophosphamide, prospidium exhibits pronounced anti-inflammatory and immunomodulatory effects that are independent of leukopenia induction, making it uniquely suited for treating autoimmune conditions in addition to neoplasms [2]. Moreover, the compound's solvation thermodynamics deviate significantly from those of monocationic or neutral alkylators; linear correlations between ion-ion interaction energetics and the reciprocal dielectric constant of the medium distinguish prospidium chloride from model ionic species such as tetraethylammonium salts [1]. These physicochemical and pharmacological differences mean that substituting prospidium with another alkylating agent (e.g., cyclophosphamide, cisplatin) or another disease-modifying antirheumatic drug (e.g., methotrexate) is not pharmacologically equivalent and may result in different efficacy, toxicity, and immunomodulatory profiles, as quantified in the evidence that follows.

Prospidium (CAS 27115-14-6) Quantitative Evidence Guide: Comparator-Based Differentiation for Procurement and Selection


Prospidine Achieves 85% Early Clinical Improvement vs 40% for Methotrexate in Refractory Rheumatoid Arthritis

In a randomized controlled trial of 27 patients with highly active, refractory rheumatoid arthritis, intravenously administered prospidine (500 mg every 3–5 days as induction, then monthly as maintenance) was compared head-to-head with methotrexate (30 mg/week intravenously, then 7.5–15 mg/week orally) [1]. The prospidine arm achieved statistically significant clinical improvement in 85% of patients within 2–4 weeks and sustained response at 6 months in 73% of patients. In contrast, the methotrexate arm showed improvement in only 40% of patients at 2–4 weeks and sustained response in 57%. Only prospidine-treated patients exhibited a significant reduction in mean daily prednisolone dose and levels of rheumatoid factor and immune complexes. Side effect incidence was similar (prospidine 39% vs methotrexate 43%), but drop-outs due to drug toxicity were 4% for prospidine versus 14% for methotrexate [1].

Rheumatoid arthritis Clinical response rate Methotrexate comparison

Prospidine Demonstrates Lower Hematological Toxicity (14.7% Leukopenia) vs Cisplatin (0%) but with Lower Overall Efficacy in Non-Muscle Invasive Bladder Cancer

A comparative therapeutic study evaluated intravesical prospidine (200 mg single dose, total dose 4000 mg) versus intravesical cisplatin (20 mg single dose, total dose 500 mg) in 74 patients with transitional cell non-muscle invasive bladder cancer [1]. The total clinical effect (complete plus partial regression) was 32.4% for prospidine and 50% for cisplatin. However, prospidine exhibited a distinct safety profile: mild leukopenia occurred in 5 of 34 patients (14.7%) in the prospidine group, while no leukopenia was reported in the cisplatin group. Moderate dysuretic manifestations were observed in 55% of prospidine-treated patients versus mild cystitis in 62.5% of cisplatin-treated patients. The study concluded that prospidine is effective and well tolerated, offering a therapeutic option with a different risk-benefit balance compared to cisplatin [1].

Bladder cancer Hematological safety Cisplatin comparison

Prospidium Chloride Shows Reduced Potency (IC50 >50 µg/mL) but Preferential B-Cell vs T-Cell Activity Relative to Mithramycin and Dacarbazine

In a standardized in vitro assay measuring inhibition of mitogen-induced lymphoblastic transformation of mouse spleen cells, four cytostatic compounds—prospidium chloride, mithramycin, dacarbazine, and peptichemio—were directly compared [1]. Prospidium chloride exhibited IC50 values of >50 µg/mL for T cells and 50 µg/mL for B cells, indicating substantially lower potency than mithramycin (IC50 <0.1 µg/mL for both cell types) and peptichemio (IC50 = 0.25 µg/mL T cells, 0.5 µg/mL B cells). Compared with dacarbazine (IC50 = 50 µg/mL T cells, 10 µg/mL B cells), prospidium displayed roughly equivalent T-cell potency but 5-fold lower B-cell potency. Notably, the study reported that prospidium chloride and other tested cytostatics (except peptichemio) acted more actively on B cells than on T cells at concentrations not affecting lymphocyte viability, suggesting a consistent B-cell-directed immunosuppressive profile [1].

Immunosuppression Lymphocyte selectivity In vitro pharmacology

Prospidine-Methotrexate Combination Achieves 44% ACR Response vs 27.3% for Methotrexate Alone in Psoriatic Arthritis at 12 Months

Sixty-three patients with active psoriatic arthritis were divided into two groups: Group 1 (n = 30) received combined therapy of intravenous prospidine (200–300 mg/week) plus intramuscular methotrexate (10 mg/week), while Group 2 (n = 33) received methotrexate monotherapy (10 mg/week intramuscularly) [1]. By ACR criteria, a 50–70% clinical response was achieved after 12 months of treatment in 44% of patients receiving prospidine plus methotrexate versus 27.3% of patients receiving methotrexate alone. The incidence of side effects was 23.3% in the combination group versus 36.4% in the monotherapy group, and drug-related withdrawals were 10% versus 15.1%, respectively. The combination produced an earlier and more potent positive clinical effect than methotrexate alone [1].

Psoriatic arthritis Combination therapy Methotrexate augmentation

Prospidine-Loaded Dextran Phosphate Hydrogel Enhances In Vivo Antitumor Activity and Prolongs Therapeutic Action vs Aqueous Prospidine Solution

A biodegradable, pH-sensitive dextran phosphate hydrogel loaded with prospidine (DP-Pr hydrogel) was developed and characterized for local tumor therapy [1]. In vivo antitumor efficacy was evaluated using the Zaidel ascites hepatoma model. Compared with an aqueous solution of prospidine administered intravenously or intraperitoneally, the DP-Pr hydrogel formulation resulted in increased antitumor activity, prolonged therapeutic action, and a greater number of animals cured [1]. In vitro drug release studies demonstrated pH-responsive release behavior, with the swelling capacity of hydrogels ranging from 37 g/g to 220 g/g depending on crosslinking density, and swelling at low pH was 4.6–12.3 times lower than at neutral pH, enabling tunable, environment-sensitive drug release [1]. Cytotoxicity evaluation on HeLa and HEp-2 cells confirmed that DP-Pr hydrogels retained anticancer activity while providing controlled prospidine release [1].

Drug delivery Hydrogel formulation Sustained release

Prospidium (CAS 27115-14-6): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Refractory Rheumatoid Arthritis: Prospidine Pulse Therapy as an Alternative to Methotrexate

Based on the direct head-to-head trial by Benenson and Timina (1994), prospidine pulse therapy (500 mg IV every 3–5 days induction, then monthly) demonstrates 85% early clinical improvement and 73% sustained response at 6 months, compared with 40% and 57% for methotrexate, with fewer drop-outs due to toxicity (4% vs 14%) [1]. This application scenario is relevant for clinical researchers and pharmaceutical developers seeking a disease-modifying antirheumatic drug with rapid onset and a favorable toxicity profile in patients with highly active, refractory rheumatoid arthritis.

Non-Muscle Invasive Bladder Cancer: Intravesical Prospidium as a Cisplatin-Sparing Option

Shabunina et al. (2014) demonstrated that intravesical prospidine achieves a 32.4% overall clinical response in transitional cell NMIBC, with leukopenia observed in 14.7% of patients [2]. While less efficacious than cisplatin (50% response), prospidine provides an alternative for patients or clinical settings where platinum-based therapy is contraindicated or where a different toxicity profile is desired. Researchers evaluating intravesical chemotherapy protocols should consider prospidium when designing comparative effectiveness studies.

Psoriatic Arthritis: Prospidine as a Methotrexate-Augmenting Agent in Combination Regimens

The controlled trial by Simonova and Nemtsov (2005) showed that adding prospidine (200–300 mg/week IV) to standard methotrexate therapy increased the 12-month ACR 50–70% response rate from 27.3% to 44% while reducing side effect incidence from 36.4% to 23.3% [3]. This evidence supports the procurement of prospidium for clinical trials investigating combination therapies in psoriatic arthritis, particularly for patients with inadequate response to methotrexate monotherapy.

Local-Regional Cancer Therapy: Prospidine-Loaded Dextran Phosphate Hydrogels for Peritoneal Carcinomatosis

Yurkshtovich et al. (2019) demonstrated that prospidine-loaded dextran phosphate hydrogels provide pH-responsive, sustained drug release with enhanced in vivo antitumor activity compared to aqueous prospidine solutions in a hepatoma model [4]. This application scenario is relevant for pharmaceutical developers and research institutions working on intraperitoneal chemotherapy delivery systems, where the hydrogel platform can be leveraged to increase local drug concentration, reduce systemic exposure, and prolong therapeutic action.

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